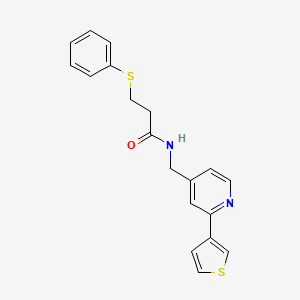
3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H18N2OS2 and its molecular weight is 354.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Phenylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound characterized by its unique structural features, including a phenylthio group, a thiophene ring, and a pyridine ring. This compound is categorized as an amide and has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula is C17H18N2OS, indicating the presence of various heteroatoms and functional groups that may interact with biological systems.
Chemical Structure and Properties
The structure of this compound suggests multiple points of interaction with biological targets. The presence of aromatic systems and heteroatoms enhances its reactivity and potential for binding with proteins or enzymes.
| Property | Details |
|---|---|
| Molecular Formula | C17H18N2OS |
| Molecular Weight | 302.40 g/mol |
| Structural Features | Phenylthio group, thiophene ring, pyridine ring |
| Potential Applications | Medicinal chemistry, materials science |
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the following areas:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially modulating signaling pathways relevant to various diseases.
- Anticancer Activity : Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound could also possess anticancer properties.
Case Studies
- Cytotoxicity Against Cancer Cells : In a study evaluating the cytotoxic effects of related compounds on MCF-7 breast cancer cells, it was found that certain derivatives exhibited high cytotoxicity while maintaining low toxicity on normal cells. The introduction of specific functional groups enhanced the anticancer activity of these compounds .
- Interaction Studies : Research indicates that the structural features of this compound could lead to interactions with targets involved in cell proliferation and apoptosis, similar to findings with other heterocyclic compounds .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its ability to modulate enzyme activity and influence receptor interactions plays a crucial role in its biological activity.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological efficacy of similar compounds. For instance:
- Modifications in the thiophene or pyridine rings can significantly alter the compound's binding affinity and selectivity towards biological targets.
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 3-(Phenylthio)-N-methylpyridin-4-yl propanamide | Cytotoxicity on MCF-7 cells | 15.0 |
| 3-(Phenylthio)-N-(5-(thiophen-2-yl)pyridin-3-yl)methyl propanamide | Antiviral activity | 20.5 |
Propriétés
IUPAC Name |
3-phenylsulfanyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-19(8-11-24-17-4-2-1-3-5-17)21-13-15-6-9-20-18(12-15)16-7-10-23-14-16/h1-7,9-10,12,14H,8,11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITXHCJROFIJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














